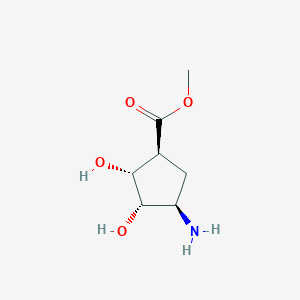
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) is a complex organometallic compound. It consists of cyclopenta-1,3-diene and cyclopenta-1,3-diene-1-carbaldehyde ligands coordinated to an iron(2+) center. This compound is notable for its applications in various fields of chemistry and industry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) typically involves the following steps:
Preparation of Cyclopenta-1,3-diene: Cyclopenta-1,3-diene is obtained from coal tar or by steam cracking of naphtha.
Formation of Cyclopenta-1,3-diene-1-carbaldehyde: This can be synthesized through various organic reactions, including the oxidation of cyclopenta-1,3-diene.
Coordination to Iron(2+): The ligands are then coordinated to an iron(2+) center under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) involve large-scale synthesis of the individual components followed by their coordination. This process is optimized for yield and purity, often involving high-pressure reactors and continuous distillation units.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ligands can be substituted under specific conditions to form new complexes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta-1,3-diene-1-carboxylic acid, while reduction may produce cyclopenta-1,3-diene-1-methanol.
科学研究应用
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and catalysts.
Biology: Investigated for its potential in biological imaging and as a probe for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) involves its interaction with molecular targets through its iron center. The iron(2+) can participate in redox reactions, facilitating electron transfer processes. The ligands can also interact with biological molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclopentadiene: A simpler compound with similar structural features but lacking the aldehyde group and iron center.
Dicyclopentadiene: A dimer of cyclopentadiene, used in similar applications but with different reactivity.
Ferrocenylmethyl methacrylate: Contains a ferrocene unit, similar in having an iron center but with different ligands and applications
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) is unique due to its combination of cyclopenta-1,3-diene and aldehyde ligands coordinated to an iron(2+) center. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C11H10FeO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1,3,5H,4H2;1-3H,4H2;/q2*-1;+2 |
InChI 键 |
AWMDIGKURZVMOE-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC=[C-]1.C1[C-]=CC=C1C=O.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)
